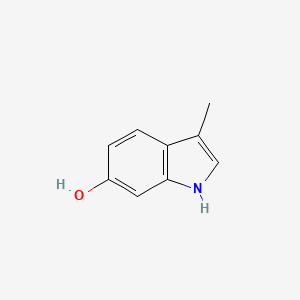

3-methyl-1H-indol-6-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-indol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-5-10-9-4-7(11)2-3-8(6)9/h2-5,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSWRCGZBWBXQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316777 | |

| Record name | 6-Hydroxyskatole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-89-9 | |

| Record name | 6-Hydroxyskatole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyskatole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis, Isolation, and Characterization of 3-methyl-1H-indol-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis, purification, and analytical characterization of the heterocyclic compound 3-methyl-1H-indol-6-ol. While a specific historical account of its initial discovery is not prominently documented in scientific literature, this guide focuses on established and plausible synthetic routes, leveraging modern organic chemistry principles. The document furnishes field-proven insights into experimental design, causality behind procedural choices, and self-validating protocols to ensure scientific integrity. Detailed step-by-step methodologies, data presentation in tabular format, and illustrative diagrams using the DOT language are provided to offer a comprehensive resource for researchers in medicinal chemistry and drug development. The indole scaffold is a cornerstone in numerous biologically active compounds, and a thorough understanding of the synthesis and handling of its derivatives, such as this compound, is critical for the advancement of novel therapeutics.[1][2]

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry due to its prevalence in naturally occurring bioactive molecules and its ability to interact with a wide range of biological targets.[1][3] Derivatives of indole are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The specific substitution pattern on the indole core dictates its biological function. The presence of a hydroxyl group at the 6-position and a methyl group at the 3-position, as in this compound, presents a unique chemical entity with potential for further functionalization and biological investigation. This guide will provide a robust framework for its synthesis and isolation, enabling researchers to access this molecule for their studies.

Synthetic Strategies for this compound

While a singular, definitive "discovery" of this compound is not readily found in the literature, its structure lends itself to several established indole synthesis methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach to this compound would involve the formation of the indole ring as the key step. A plausible disconnection would be through the Fischer indole synthesis, a robust and widely used method.

References

A Comprehensive Technical Guide to the Fischer Indole Synthesis of 3-methyl-1H-indol-6-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Fischer indole synthesis for the preparation of 3-methyl-1H-indol-6-ol, a valuable heterocyclic compound. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss optimization and troubleshooting, and outline methods for product characterization.

Introduction

The Enduring Significance of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most important and widely used methods for constructing the indole ring system.[1][2][3][4] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, formed from an arylhydrazine and an aldehyde or ketone, to produce the corresponding indole.[1][2][5] The versatility and reliability of this reaction have made it a cornerstone in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials.[6][7][8] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including anti-migraine drugs of the triptan class.[1][2][4]

This compound: A Privileged Scaffold in Medicinal Chemistry

This compound, also known as 6-hydroxy-3-methylindole, is a key structural motif in various pharmacologically active molecules. The indole nucleus is a common substructure in many natural products and pharmaceutical compounds.[9] The strategic placement of the hydroxyl and methyl groups on the indole core provides opportunities for further functionalization, making it a valuable building block in drug discovery programs. Its derivatives have been investigated for a range of therapeutic applications, highlighting the importance of efficient and scalable synthetic routes to this compound.

Mechanistic Deep Dive: The Fischer Indole Synthesis Pathway

The Fischer indole synthesis proceeds through a series of well-established steps under acidic conditions. The choice of acid catalyst is crucial and can include Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid, or Lewis acids such as BF₃, ZnCl₂, and AlCl₃.[2][10]

Formation of the Phenylhydrazone

The synthesis commences with the condensation of a substituted phenylhydrazine, in this case, (4-hydroxyphenyl)hydrazine, with a ketone, 2-butanone. This reaction forms the corresponding phenylhydrazone intermediate. In many procedures, the phenylhydrazone is not isolated but is generated in situ and immediately subjected to the indolization conditions.[6]

The Key[2][2]-Sigmatropic Rearrangement

The phenylhydrazone tautomerizes to its enamine form.[1][6] Following protonation of the enamine, the crucial step of the reaction occurs: a[2][2]-sigmatropic rearrangement.[1][2] This rearrangement breaks the weak N-N bond and forms a new C-C bond, leading to a di-imine intermediate.

Aromatization and Cyclization to the Indole Core

The di-imine intermediate then undergoes cyclization to form a five-membered ring. Subsequent elimination of ammonia and a final proton transfer lead to the aromatization of the newly formed pyrrole ring, yielding the stable indole product, this compound.[1][6] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[1][2]

Diagram: The Fischer Indole Synthesis Mechanism

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound. Safety Precaution: This experiment should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Materials and Reagents

-

(4-Hydroxyphenyl)hydrazine hydrochloride

-

2-Butanone (Methyl ethyl ketone)

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)

-

Ethanol

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Synthesis Procedure

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-hydroxyphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol.

-

Add 2-butanone to the solution. The molar ratio of the hydrazine to the ketone should be approximately 1:1.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenylhydrazone.

-

To the reaction mixture containing the in situ formed phenylhydrazone, cautiously add the acid catalyst (e.g., polyphosphoric acid). This step is often exothermic.

-

Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) and maintain this temperature for several hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

Purification and Isolation

-

Carefully quench the reaction by pouring the cooled mixture into a beaker of ice-water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Diagram: Experimental Workflow

Caption: A streamlined workflow for the synthesis and purification.

Process Optimization and Troubleshooting

The success of the Fischer indole synthesis is highly dependent on the reaction conditions.[4] Careful optimization of parameters can significantly improve the yield and purity of the final product.

Catalyst Selection and Loading

The choice of acid catalyst is critical. Polyphosphoric acid is often effective for this transformation. Other acids such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids like zinc chloride can also be employed.[2][10] The optimal catalyst and its loading should be determined experimentally.

Temperature and Reaction Time

The reaction temperature and duration are key parameters to control. Insufficient heating may lead to an incomplete reaction, while excessive heat or prolonged reaction times can result in the formation of byproducts and decomposition of the desired product. Monitoring the reaction by TLC is essential to determine the optimal reaction time.

Common Side Reactions and Mitigation Strategies

-

Rearrangement of the starting ketone: Unsymmetrical ketones like 2-butanone can potentially lead to the formation of two regioisomeric indoles. However, the reaction often shows a high degree of regioselectivity.

-

Polymerization: Strong acids and high temperatures can sometimes cause polymerization of the starting materials or the product.[4] Using a milder acid or a lower reaction temperature can help to minimize this.

-

Incomplete reaction: This can be addressed by increasing the reaction time, temperature, or catalyst loading.

Table: Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction, side reactions, or product decomposition. | Optimize reaction time and temperature. Screen different acid catalysts and their concentrations. |

| Formation of Impurities | Side reactions, or use of impure starting materials. | Purify starting materials. Optimize reaction conditions to minimize side reactions. Employ efficient purification techniques. |

| Difficulty in Purification | Presence of closely related byproducts. | Optimize the chromatographic separation by trying different solvent systems or using a different stationary phase. Recrystallization may also be an option. |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR)

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique will provide information about the number and types of protons in the molecule, as well as their connectivity. The spectrum should show characteristic signals for the aromatic protons, the N-H proton, and the methyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals will be indicative of their chemical environment (aromatic, aliphatic, etc.).[11]

-

IR (Infrared) Spectroscopy: This technique is useful for identifying functional groups. The spectrum should show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H and C=C bonds in the aromatic ring.

Chromatographic Analysis (TLC, HPLC)

-

TLC (Thin Layer Chromatography): A quick and simple method to assess the purity of the product and to monitor the progress of the reaction and the effectiveness of the purification.

-

HPLC (High-Performance Liquid Chromatography): Provides a more accurate assessment of the purity of the final product.

Table: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons, a singlet for the N-H proton, and a singlet for the C3-methyl group. |

| ¹³C NMR | Resonances for the eight unique carbon atoms of the indole ring and the methyl group. |

| IR | Broad absorption for the O-H stretch, a sharp absorption for the N-H stretch, and absorptions for aromatic C-H and C=C bonds. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of this compound (C₉H₉NO, M.W. = 147.17 g/mol ). |

Conclusion

The Fischer indole synthesis is a powerful and versatile method for the preparation of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize this valuable compound for applications in medicinal chemistry and drug development. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists working in this field.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer_indole_synthesis [chemeurope.com]

- 3. synarchive.com [synarchive.com]

- 4. scienceinfo.com [scienceinfo.com]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. testbook.com [testbook.com]

- 11. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles [authors.library.caltech.edu]

An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-1H-indol-6-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 3-methyl-1H-indol-6-ol (also known as 6-hydroxy-skatole). This document is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and related scientific fields where indole derivatives are of interest.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic scaffold found in a vast array of natural products and synthetic compounds with significant biological activities.[1] Its presence in molecules like the essential amino acid tryptophan underscores its fundamental role in biochemistry. The indole ring system is a key pharmacophore in numerous marketed drugs, exhibiting a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Modifications to the indole core, such as the introduction of hydroxyl and methyl groups, can profoundly influence the molecule's electronic properties, solubility, and interactions with biological targets. This compound, a derivative of 3-methylindole (skatole), is a compound of interest for its potential biological activities, stemming from the combined features of the indole ring, a hydroxyl group, and a methyl group.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, absorption, and distribution.

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [4] |

| Molecular Weight | 147.17 g/mol | [4] |

| CAS Number | 1125-89-9 | [5] |

| IUPAC Name | This compound | |

| Synonyms | 6-Hydroxyskatole | [6] |

Predicted and Comparative Physical Properties

| Property | Predicted/Comparative Value | Notes and References |

| Melting Point (°C) | ~125-135 | The melting point of the related compound 1-benzyl-3-methyl-1H-indol-6-ol is 127–130 °C.[7] The presence of the N-H group in the target molecule may allow for hydrogen bonding, potentially leading to a similar or slightly higher melting point compared to its N-benzylated counterpart. |

| Boiling Point (°C) | > 300 | High boiling points are characteristic of indole derivatives due to their aromatic nature and potential for intermolecular hydrogen bonding. For example, the boiling point of the related methyl 3-methyl-1H-indole-6-carboxylate is approximately 341.8 °C.[8] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, methanol). Slightly soluble in water. | The hydroxyl group is expected to increase water solubility compared to 3-methylindole. 6-Hydroxyindole is reported to be 0.1% soluble in water and 10% soluble in 95% ethanol.[9] |

| pKa | Phenolic OH: ~9-10; Indole NH: ~17 | The pKa of the phenolic hydroxyl group is expected to be in the typical range for phenols. The pKa of the indole N-H is similar to that of 3-methylindole, which has a predicted pKa of around 17.3.[1] |

Synthesis of this compound

The synthesis of substituted indoles is a cornerstone of organic chemistry, with numerous named reactions developed for this purpose. The Fischer indole synthesis is a classical and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[7]

Proposed Synthetic Pathway: Fischer Indole Synthesis

A plausible and efficient route to this compound is the Fischer indole synthesis, starting from (4-hydroxyphenyl)hydrazine and propionaldehyde.

Caption: Fischer Indole Synthesis of this compound.

Experimental Protocol: Fischer Indole Synthesis

The following is a generalized, yet detailed, protocol based on established Fischer indole synthesis procedures.[10]

Materials:

-

(4-Hydroxyphenyl)hydrazine hydrochloride

-

Propionaldehyde

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (4-hydroxyphenyl)hydrazine hydrochloride in a minimal amount of warm ethanol.

-

Add a stoichiometric equivalent of propionaldehyde dropwise to the solution while stirring.

-

Continue stirring the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials and the formation of the hydrazone intermediate.

-

The hydrazone may precipitate from the solution upon cooling. If so, collect the solid by filtration. Otherwise, the crude hydrazone can be used directly in the next step after removal of the solvent under reduced pressure.

-

-

Indolization:

-

To the crude hydrazone, add an excess of polyphosphoric acid (or the chosen acid catalyst).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC.

-

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. While experimental spectra for this compound are not widely published, predictions can be made based on the analysis of related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl group, the hydroxyl proton, and the N-H proton. The chemical shifts will be influenced by the electron-donating effects of the hydroxyl and methyl groups.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH (H-1) | ~10.5-11.0 | br s | - | Exchangeable with D₂O. |

| CH (H-2) | ~7.0-7.2 | d | ~2.0 | Coupling to H-1 (if not decoupled). |

| CH₃ (at C-3) | ~2.2-2.3 | s | - | |

| Ar-H (H-4) | ~7.2-7.3 | d | ~8.5 | Ortho coupling to H-5. |

| Ar-H (H-5) | ~6.5-6.6 | dd | ~8.5, ~2.0 | Ortho and meta coupling. |

| OH (at C-6) | ~9.0-9.5 | br s | - | Exchangeable with D₂O. |

| Ar-H (H-7) | ~6.8-6.9 | d | ~2.0 | Meta coupling to H-5. |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~122-124 | |

| C-3 | ~110-112 | |

| C-3a | ~127-129 | |

| C-4 | ~110-112 | |

| C-5 | ~108-110 | |

| C-6 | ~152-154 | Attached to the hydroxyl group. |

| C-7 | ~95-97 | |

| C-7a | ~136-138 | |

| CH₃ | ~9-11 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400-3300 | N-H | Stretching |

| ~3500-3200 (broad) | O-H | Stretching (hydrogen-bonded) |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2950-2850 | C-H (methyl) | Stretching |

| ~1620-1580 | C=C (aromatic) | Stretching |

| ~1470-1450 | C-H (methyl) | Bending |

| ~1250-1200 | C-O (phenol) | Stretching |

| ~850-750 | C-H (aromatic) | Out-of-plane bending |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 147. This peak should be prominent due to the aromatic nature of the indole ring.

-

Key Fragmentation Pathways:

-

Loss of a hydrogen atom: [M-1]⁺ at m/z = 146.

-

Loss of a methyl radical: [M-15]⁺ at m/z = 132.

-

Loss of CO (from the phenol ring): [M-28]⁺ at m/z = 119.

-

Cleavage of the pyrrole ring can lead to various smaller fragments.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-methyl-6-nitro-1H-indole | C9H8N2O2 | CID 3358854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indole, 3-methyl- [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound(1125-89-9) 1H NMR spectrum [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Indole, 3-methyl- [webbook.nist.gov]

- 9. scienceready.com.au [scienceready.com.au]

- 10. benchchem.com [benchchem.com]

Quantum Chemical Calculations for 3-methyl-1H-indol-6-ol: A Technical Guide for Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] 3-methyl-1H-indol-6-ol, a member of this esteemed class, presents a compelling case for in-depth computational analysis to unlock its therapeutic potential. This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound, tailored for researchers, scientists, and drug development professionals. By leveraging Density Functional Theory (DFT), we will elucidate the molecule's structural, electronic, and spectroscopic properties. This guide emphasizes a self-validating system, where theoretical predictions are juxtaposed with experimental data, fostering a high degree of scientific integrity. The methodologies and insights presented herein are designed to accelerate the rational design of novel therapeutics based on the this compound scaffold.

Introduction: The Significance of this compound in Drug Discovery

The indole ring system is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The strategic placement of substituents on the indole core can profoundly influence its pharmacokinetic and pharmacodynamic profiles. This compound, also known as 6-hydroxyskatole, combines the features of a methylated indole with a hydroxyl group on the benzene ring, suggesting potential for specific interactions with biological targets and a role in metabolic pathways.

Quantum chemical calculations offer a powerful, cost-effective lens through which to examine the intrinsic properties of drug candidates like this compound before embarking on extensive experimental synthesis and testing.[5] These computational methods allow for the prediction of molecular geometry, electronic charge distribution, reactivity, and spectroscopic signatures, providing invaluable insights for lead optimization and the design of more potent and selective drugs.[6]

This guide will navigate the theoretical underpinnings and practical application of DFT calculations for this compound, with a focus on generating actionable data for drug development pipelines.

Theoretical Framework: Density Functional Theory in a Nutshell

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[7] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, a more computationally tractable approach for molecules of pharmaceutical interest.[6]

The choice of a functional and a basis set is paramount for the accuracy of DFT calculations.[8] For organic molecules like this compound, the B3LYP hybrid functional often provides reliable results for geometries and electronic properties. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The basis set, a set of mathematical functions used to construct the molecular orbitals, dictates the flexibility and accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p) and 6-311+G(d,p), are commonly employed. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic structure of heteroaromatic systems and molecules with lone pairs, such as the oxygen and nitrogen atoms in our target molecule.[9]

Experimental Workflow: A Self-Validating System

A cornerstone of robust computational research is the validation of theoretical models against experimental data. This section outlines a comprehensive workflow for the quantum chemical analysis of this compound, incorporating experimental validation where possible.

Caption: Computational and validation workflow for this compound.

Step-by-Step Computational Protocol

The following protocol outlines the key steps for performing DFT calculations on this compound using a computational chemistry software package like Gaussian.[10]

-

Molecular Structure Input:

-

Construct the 3D structure of this compound using a molecular builder.

-

Ensure correct atom types, bond orders, and initial stereochemistry.

-

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: DFT with the B3LYP functional and the 6-311+G(d,p) basis set.

-

Software Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Opt

-

Rationale: An accurate molecular geometry is the foundation for all subsequent property calculations.

-

-

Frequency Calculation:

-

Objective: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the infrared (IR) spectrum.

-

Method: Performed after geometry optimization using the same level of theory.

-

Software Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Freq

-

Validation: The absence of imaginary frequencies confirms a true minimum. The calculated vibrational frequencies can be compared to an experimental IR spectrum.

-

-

NMR Chemical Shift Calculation:

-

Objective: To predict the ¹H and ¹³C NMR spectra.

-

Method: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level.[3]

-

Software Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) NMR

-

Validation: Calculated chemical shifts are compared to experimental NMR data, often showing a good linear correlation.

-

-

UV-Vis Spectrum Calculation (TD-DFT):

-

Objective: To predict the electronic absorption spectrum.

-

Method: Time-Dependent DFT (TD-DFT) at the B3LYP/6-311+G(d,p) level.[11]

-

Software Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) TD(NStates=10)

-

Validation: The calculated excitation energies and oscillator strengths are used to generate a theoretical spectrum for comparison with experimental data.

-

-

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis:

-

Objective: To understand the molecule's reactivity and potential for intermolecular interactions.

-

Method: These are derived from the optimized electron density.

-

Rationale: MEP maps reveal electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic attack, respectively.[12] FMO analysis (HOMO and LUMO) provides insights into the molecule's electron-donating and accepting capabilities, which are crucial for understanding reaction mechanisms and drug-receptor interactions.[13]

-

Solvation Effects

Biological processes occur in an aqueous environment. Therefore, it is often necessary to include the effects of a solvent in the calculations. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient ways to account for the bulk solvent effects by treating the solvent as a continuous dielectric medium.[14]

Software Keyword Example (Gaussian with PCM for water): #p B3LYP/6-311+G(d,p) SCRF=(PCM,Solvent=Water) Opt

Results and Interpretation for Drug Development

This section presents the expected outcomes of the quantum chemical calculations for this compound and discusses their implications for drug design.

Optimized Molecular Geometry

The geometry optimization will provide the precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation.

| Parameter | Calculated Value (Å or °) |

| C2-C3 Bond Length | Value to be calculated |

| C5-C6 Bond Length | Value to be calculated |

| C6-O Bond Length | Value to be calculated |

| N1-H Bond Length | Value to be calculated |

| C2-C3-C3a-C7a Dihedral | Value to be calculated |

| (Note: These are representative parameters. A full table of geometric parameters would be generated from the calculation.) |

Insight for Drug Design: The optimized geometry is crucial for understanding the molecule's shape and how it might fit into the binding pocket of a biological target. It is the starting point for molecular docking studies.

Spectroscopic Properties: A Comparison with Experimental Data

As a self-validating measure, the calculated spectroscopic data should be compared with experimental findings. Due to the limited availability of experimental spectra for this compound, we will use data for the closely related 3-methyl-1H-indole (skatole) for IR and UV-Vis validation purposes. This is a common practice in computational chemistry when data for the exact molecule of interest is unavailable.

Infrared (IR) Spectrum

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) (3-methyl-1H-indole)[15] |

| N-H Stretch | Value to be calculated | ~3400 |

| Aromatic C-H Stretch | Value to be calculated | ~3050 |

| C=C Stretch (Aromatic) | Value to be calculated | ~1600-1450 |

| C-O Stretch | Value to be calculated | N/A |

Insight for Drug Design: A validated vibrational analysis can help in the characterization of synthesized compounds and can also provide information about the strength of specific bonds, which can be relevant for metabolic stability.

NMR Spectrum

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (N1-H) | Value to be calculated | Value from literature/database |

| ¹H (C2-H) | Value to be calculated | Value from literature/database |

| ¹³C (C2) | Value to be calculated | Value from literature/database |

| ¹³C (C6) | Value to be calculated | Value from literature/database |

Insight for Drug Design: Accurate prediction of NMR spectra can aid in the structural elucidation of novel synthesized analogs and can also be used to study conformational changes upon binding to a target.

UV-Vis Spectrum

| Transition | Calculated Wavelength (nm) | Oscillator Strength | Experimental λmax (nm) (3-methyl-1H-indole)[16] |

| HOMO -> LUMO | Value to be calculated | Value to be calculated | ~280 |

| Other | Value to be calculated | Value to be calculated | ~220 |

Insight for Drug Design: The UV-Vis spectrum provides information about the electronic structure and conjugation of the molecule. Changes in the absorption spectrum upon binding can be used in experimental assays to determine binding affinities.

Molecular Electrostatic Potential (MEP)

The MEP map visually represents the charge distribution of this compound.

Caption: Conceptual Molecular Electrostatic Potential (MEP) map.

Insight for Drug Design: The MEP map is invaluable for understanding non-covalent interactions. The electron-rich regions (negative potential), such as around the oxygen and nitrogen atoms, are likely hydrogen bond acceptors. The electron-deficient regions (positive potential), such as the hydrogen atoms of the N-H and O-H groups, are potential hydrogen bond donors. This information is critical for designing molecules that can form favorable interactions with a target's active site.[8]

Frontier Molecular Orbitals (FMOs)

The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

| Orbital | Energy (eV) |

| HOMO | Value to be calculated |

| LUMO | Value to be calculated |

| HOMO-LUMO Gap | Value to be calculated |

Insight for Drug Design: A smaller HOMO-LUMO gap generally indicates higher reactivity.[17] The spatial distribution of the HOMO indicates the regions of the molecule most likely to donate electrons (nucleophilic sites), while the LUMO distribution highlights the regions most likely to accept electrons (electrophilic sites). This is fundamental for predicting how the molecule might react metabolically or interact with electron-rich or electron-poor residues in a binding pocket. For indole derivatives, the HOMO is typically delocalized over the pi-system, making it susceptible to electrophilic attack.

Application in a Drug Development Context: A Case Study Perspective

Indole derivatives are known to target a variety of proteins implicated in cancer, such as protein kinases and histone deacetylases.[18][19] While the specific targets of this compound are not yet fully elucidated, the computational data generated can guide hypothesis-driven experimental studies.

For instance, if a kinase is a hypothesized target, the optimized geometry of this compound can be used in molecular docking simulations to predict its binding mode and affinity. The MEP and FMO data can then be used to rationalize the predicted interactions and to suggest modifications to the molecule's structure that could enhance binding. For example, if the docking pose suggests a hydrogen bond can be formed with a backbone carbonyl in the kinase hinge region, and the MEP map confirms a strong hydrogen bond donor at the corresponding position on the ligand, there is a high degree of confidence in that interaction.

Conclusion

This technical guide has provided a comprehensive, step-by-step framework for the application of quantum chemical calculations to this compound within a drug development context. By adhering to a self-validating protocol that integrates experimental data, researchers can generate high-confidence computational models that elucidate the structural, electronic, and spectroscopic properties of this promising indole derivative. The insights derived from these calculations, particularly from MEP and FMO analyses, can significantly de-risk and accelerate the drug discovery process by enabling a more rational, data-driven approach to lead optimization. The methodologies outlined here are broadly applicable to other small molecule drug candidates, serving as a valuable tool in the modern medicinal chemist's arsenal.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 7. alliedacademies.org [alliedacademies.org]

- 8. Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of 1-Methyl-3-(pyridin-3-yl)-1 H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ACG Publications - Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates [acgpubs.org]

- 15. Indole, 3-methyl- [webbook.nist.gov]

- 16. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experimental IR, Raman, and UV-Vis Spectra DFT Structural and Conformational Studies: Bioactivity and Solvent Effect on Molecular Properties of Methyl-Eugenol [mdpi.com]

- 18. dspace.uevora.pt [dspace.uevora.pt]

- 19. mdpi.com [mdpi.com]

The Architectural Versatility of Substituted Indoles: A Technical Guide to Their Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic system, stands as a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic compounds with profound pharmacological significance.[1] Its inherent ability to mimic peptide structures and engage in reversible binding with a multitude of enzymes has rendered it a fertile ground for the discovery of novel therapeutic agents.[2][3] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, navigates the multifaceted biological landscape of substituted indoles, offering a comprehensive exploration of their synthesis, mechanisms of action, and the experimental methodologies employed to unveil their therapeutic potential.

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system, an bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active molecules. Its unique electronic properties and the reactivity of its pyrrole ring make it an exceptional template for chemical modification, allowing for the generation of diverse libraries of substituted derivatives. These modifications can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, leading to a broad spectrum of biological activities.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted indoles have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2][4]

Prominent Anticancer Indole Derivatives

A diverse array of substituted indoles has demonstrated significant antiproliferative activity against various cancer cell lines. The following table summarizes the anticancer activity of selected substituted indoles.

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 2c | 2,5-disubstituted | HepG2 (Liver) | 13.21 ± 0.30 | [5] |

| 3b | 2,5-disubstituted | A549 (Lung) | 0.48 ± 0.15 | [5] |

| 5f | Indole-morpholine hybrid with p-chlorophenyl | MCF-7 (Breast) | 13.2 | [6] |

| 5f | Indole-morpholine hybrid with p-chlorophenyl | MDA-MB-468 (Breast) | 8.2 | [6] |

| 7a | Pyrazole-indole hybrid | HepG2 (Liver) | 6.1 ± 1.9 | [7] |

| 7b | Pyrazole-indole hybrid | HepG2 (Liver) | 7.9 ± 1.9 | [7] |

| Chalcone-indole derivative 12 | Chalcone at C-3 | Various | 0.22 - 1.80 | [2] |

| Quinoline-indole derivative 13 | Quinoline at C-3 | Various | 0.002 - 0.011 | [2] |

Mechanisms of Anticancer Action

The anticancer effects of substituted indoles are mediated through diverse mechanisms, often involving the modulation of key signaling pathways that regulate cell growth, survival, and death.

Many anticancer indoles exert their effects by inducing programmed cell death, or apoptosis. This can be achieved through the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[2]

Figure 1: Induction of apoptosis by substituted indoles.

Certain indole derivatives act as microtubule-targeting agents, disrupting the dynamics of tubulin polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8][9][10]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Substituted indole compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol/HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

-

Compound Treatment: Prepare serial dilutions of the substituted indole compound in culture medium. Replace the existing medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (solvent only) and a blank control (medium only).[8]

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[8]

-

MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[8][9]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.[8]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The indole scaffold is a key structural feature in many compounds exhibiting potent antimicrobial activity against a broad spectrum of bacteria and fungi.[1][12]

Antimicrobial Indole Derivatives

The following table presents a selection of substituted indoles with their corresponding minimum inhibitory concentrations (MICs).

| Compound | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 1b, 2b-d, 3b-d | Indole-triazole/thiadiazole derivatives | Candida albicans | 3.125 | [13] |

| 3d | Indole-triazole derivative | MRSA | 3.125-50 | [13] |

| 3d | Indole-triazole derivative | Candida krusei | 3.125-50 | [13] |

| 7-hydroxyindole | Hydroxy at C-7 | Extensively drug-resistant Acinetobacter baumannii | 64-1024 | [5] |

| 5-iodoindole | Iodo at C-5 | Extensively drug-resistant Acinetobacter baumannii | 64-1024 | [5] |

| 3-methylindole | Methyl at C-3 | Extensively drug-resistant Acinetobacter baumannii | 64-1024 | [5] |

Mechanisms of Antimicrobial Action

Substituted indoles can exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[5][14] A recently discovered synthetic indole derivative, SMJ-2, has been shown to inhibit the respiratory metabolism and disrupt the membrane potential of multidrug-resistant gram-positive bacteria.[14]

Figure 2: Mechanisms of antimicrobial action of substituted indoles.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Substituted indole compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplates

-

Microplate reader (optional)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard.[1]

-

Serial Dilution: Prepare a series of two-fold dilutions of the substituted indole compound in the broth medium in the wells of a 96-well plate.[13]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm using a microplate reader.[13]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Substituted indoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[2][15]

Anti-inflammatory Indole Derivatives

The following table highlights the anti-inflammatory activity of several substituted indoles.

| Compound | Substitution Pattern | Assay | IC50 (µM) | Reference |

| 14g | Indole-2-carboxamide with dimethylaminocarbonyl | IL-6 inhibition | 1.24 | [8] |

| 4b | 2-(4-(methylsulfonyl)phenyl)-1-(p-chlorobenzyl)-5-methyl-1H-indole | COX-2 inhibition | 0.11 | [16] |

| 4d | 2-(4-(methylsulfonyl)phenyl)-1-(p-chlorobenzyl)-5-fluoro-1H-indole | COX-2 inhibition | 0.17 | [16] |

| 4f | 2-(4-(methylsulfonyl)phenyl)-1-(p-chlorobenzyl)-1H-indole | COX-2 inhibition | 0.15 | [16] |

| UA-1 | Ursolic acid derivative with indole at C-3 | NO inhibition | 2.2 ± 0.4 | [17] |

| 13b | Indole-2-formamide benzimidazole[2,1-b]thiazole derivative | NO inhibition | 10.992 | [18] |

| 13b | Indole-2-formamide benzimidazole[2,1-b]thiazole derivative | IL-6 inhibition | 2.294 | [18] |

| 13b | Indole-2-formamide benzimidazole[2,1-b]thiazole derivative | TNF-α inhibition | 12.901 | [18] |

Mechanism of Anti-inflammatory Action: Targeting NF-κB

A key mechanism underlying the anti-inflammatory effects of many substituted indoles is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[19]

Figure 3: Inhibition of the NF-κB signaling pathway by substituted indoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of compounds.[20]

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Substituted indole compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Indomethacin (positive control)

Procedure:

-

Animal Grouping: Divide the rats into several groups: a control group (vehicle only), a positive control group (indomethacin), and experimental groups (different doses of the substituted indole).

-

Compound Administration: Administer the vehicle, indomethacin, or the substituted indole compound to the respective groups, typically via oral gavage or intraperitoneal injection.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.[16]

-

Data Analysis: Calculate the percentage of inhibition of edema for each experimental group compared to the control group at each time point.

Antiviral Activity: A Broad Spectrum of Inhibition

Indole derivatives have demonstrated significant antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus.[2][3][10]

Antiviral Indole Derivatives

The following table summarizes the antiviral activity of selected substituted indoles.

| Compound | Substitution Pattern | Virus | EC50/IC50 (µM) | Reference |

| Compound I | - | HIV | 1.4 (IC50) | [21] |

| Delavirdine | - | HIV-1 | 0.26 (IC50) | [21] |

| Compound IV | - | HCV | 1.16 (EC50) | [21] |

| Compound V | - | HCV | 0.6 (EC50) | [21] |

| Tetrahydroindole 3 | Phenyl and benzyl substituted | HCV (gt 1b) | 7.9 (EC50) | [10] |

| Tetrahydroindole 3 | Phenyl and benzyl substituted | HCV (gt 2a) | 2.6 (EC50) | [10] |

| 8e | Indole-2-carboxylate derivative | Influenza A | 8.13 (IC50) | [22] |

| 8f | Indole-2-carboxylate derivative | Influenza A | 9.43 (IC50) | [22] |

| 14f | Indole-2-carboxylate derivative | Influenza A | 7.53 (IC50) | [22] |

| 2f | Indole-2-carboxylate derivative | Coxsackievirus B3 | 1.59 (IC50) | [22] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[17][20]

Materials:

-

Susceptible host cell line (e.g., Vero, MDCK)

-

Virus stock

-

Complete culture medium and maintenance medium

-

Substituted indole compound

-

Agarose or carboxymethylcellulose (CMC) overlay

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Cell Seeding: Seed the host cells in 6-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 50-100 plaque-forming units per well) for 1 hour at 37°C.[23]

-

Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with a medium containing different concentrations of the substituted indole compound and a gelling agent like agarose or CMC.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).[17]

-

Plaque Visualization: Fix the cells with a fixative (e.g., formalin) and stain with crystal violet to visualize the plaques.[23]

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). The IC50 value can be determined from the dose-response curve.[17]

Neuroprotective Activity: Shielding the Nervous System

Substituted indoles have shown promise as neuroprotective agents, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][19]

Neuroprotective Indole Derivatives

Several indole derivatives have demonstrated the ability to protect neuronal cells from various insults.

| Compound | Substitution Pattern | Neuroprotective Effect | Reference |

| Indole-3-carbinol (I3C) | - | Activates Nrf2-ARE pathway, promotes BDNF signaling | [4][19] |

| Diindolylmethane (DIM) | Dimer of I3C | Activates TrkB/Akt pathway, antioxidant | [19] |

| Compound 6 | Diethyl-urea and propargylamine substituted | Neuroprotection against MPP+ toxicity | [24] |

| NC009-1 | - | Reduces neuroinflammation and oxidative stress | [25] |

Mechanisms of Neuroprotection

The neuroprotective effects of substituted indoles are often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival and stress response.

The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a major cellular defense mechanism against oxidative stress. Some indole derivatives can activate this pathway, leading to the expression of antioxidant and cytoprotective genes.[4][19]

Figure 4: Activation of the Nrf2-ARE pathway by neuroprotective indoles.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a commonly used in vitro model to assess the neuroprotective effects of compounds against various neurotoxins.[11][24][26]

Materials:

-

SH-SY5Y cells

-

Complete culture medium

-

Neurotoxin (e.g., H2O2, MPP+, Aβ peptide)

-

Substituted indole compound

-

96-well plates

-

MTT solution and solubilization solution

-

DCFH-DA (for ROS measurement)

Procedure:

-

Cell Culture and Treatment: Seed SH-SY5Y cells in 96-well plates. After 24 hours, treat the cells with the substituted indole compound for a specified period.

-

Induction of Neurotoxicity: Following pre-treatment with the indole compound, expose the cells to a neurotoxin (e.g., 500 µM H2O2 or 40 µM Aβ(25–35)) for 24 hours.[11]

-

Cell Viability Assessment (MTT Assay): Perform the MTT assay as described in section 2.3 to determine the protective effect of the indole compound against neurotoxin-induced cell death.[11]

-

Measurement of Reactive Oxygen Species (ROS):

-

Treat the cells as described in steps 1 and 2.

-

Incubate the cells with DCFH-DA (10 µM) for 30 minutes at 37°C.[11]

-

Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) to quantify the levels of intracellular ROS.

-

Synthesis of Substituted Indoles: Building the Bioactive Scaffolds

The synthesis of substituted indoles is a cornerstone of medicinal chemistry, with numerous methods developed to construct this versatile heterocyclic system.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.

General Procedure:

-

A mixture of the appropriate phenylhydrazine and an aldehyde or ketone is prepared in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., glacial acetic acid).

-

The mixture is heated under reflux to form the phenylhydrazone intermediate.

-

The phenylhydrazone is then cyclized, often using a stronger acid catalyst like polyphosphoric acid, at elevated temperatures to yield the substituted indole.[8]

Vilsmeier-Haack Reaction for 3-Formylindoles

The Vilsmeier-Haack reaction is a useful method for the formylation of electron-rich aromatic compounds, including indoles, at the C-3 position.

General Procedure:

-

The Vilsmeier reagent is prepared by reacting phosphorus oxychloride (POCl3) with N,N-dimethylformamide (DMF) at low temperatures.

-

The indole derivative is then added to the Vilsmeier reagent, and the reaction mixture is stirred, often with gentle heating.

-

Work-up with aqueous base affords the 3-formylindole derivative.[26]

Synthesis of Indole-2-Carboxamides

Indole-2-carboxamides can be synthesized from indole-2-carboxylic acid.

General Procedure:

-

Indole-2-carboxylic acid is first converted to its methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

The resulting ester is then reacted with hydrazine hydrate to form the corresponding carbohydrazide.

-

The carbohydrazide can then be reacted with various electrophiles to generate a diverse range of indole-2-carboxamide derivatives.[27]

Conclusion

The substituted indole scaffold represents a remarkably versatile and privileged structure in the realm of drug discovery. Its presence in a wide array of biologically active molecules, coupled with the relative ease of its chemical modification, has made it a focal point of extensive research. This technical guide has provided a comprehensive overview of the diverse biological activities of substituted indoles, including their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. By detailing the mechanisms of action, providing quantitative data, and outlining key experimental protocols and synthetic strategies, this guide aims to serve as a valuable resource for scientists and researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system. The continued exploration of the chemical space around the indole nucleus undoubtedly holds the promise of yielding novel and effective therapeutic agents for a multitude of human diseases.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators | Semantic Scholar [semanticscholar.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. japsonline.com [japsonline.com]

- 17. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. mdpi.com [mdpi.com]

- 20. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. derpharmachemica.com [derpharmachemica.com]

- 27. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-methyl-1H-indol-6-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold represents a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast family of indole derivatives, 3-methyl-1H-indol-6-ol (also known as 6-hydroxy-3-methylindole or 6-hydroxyskatole) emerges as a compound of significant interest. Its unique substitution pattern, featuring a methyl group at the C3-position and a hydroxyl group on the benzene ring, offers a versatile platform for chemical modification and exploration of its therapeutic potential. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis methodologies, physicochemical properties, and potential applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic organic compound. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1125-89-9 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molar Mass | 147.17 g/mol | [1] |

| Appearance | Off-white to light brown solid | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | |

| SMILES | Cc1c[nH]c2ccc(O)cc12 | |

| InChI | InChI=1S/C9H9NO/c1-6-5-10-8-3-2-7(11)4-9(6)8/h2-5,10-11H,1H3 |

Synthesis of this compound: A Methodological Overview

The synthesis of substituted indoles is a well-established area of organic chemistry, with several named reactions providing access to this important heterocyclic system. For this compound, the Fischer indole synthesis stands out as a classical and highly versatile method.[2][3]

The Fischer Indole Synthesis: A Powerful Tool for Indole Construction

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone.[2][3] The choice of starting materials directly dictates the substitution pattern of the final indole product.

Conceptual Workflow for the Fischer Indole Synthesis of this compound

Figure 1: Conceptual workflow of the Fischer indole synthesis for this compound.

Detailed Experimental Protocol (Adapted from General Fischer Indole Synthesis Procedures)

This protocol outlines a representative procedure for the synthesis of this compound via the Fischer indole synthesis. Note: This is a generalized protocol and may require optimization.

Materials:

-

4-Hydroxyphenylhydrazine hydrochloride

-

Propionaldehyde

-

Glacial acetic acid

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-hydroxyphenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water.

-

Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt.

-

To this solution, add propionaldehyde (1.05 eq) dropwise at room temperature with stirring.

-

Continue stirring for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

-

-

Cyclization:

-

To the reaction mixture containing the hydrazone, add a suitable acid catalyst. A mixture of glacial acetic acid and a catalytic amount of concentrated hydrochloric acid or a Lewis acid like zinc chloride can be used.

-

Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralize the acidic solution with a sodium hydroxide solution until a basic pH is reached.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

-

Causality Behind Experimental Choices:

-

Acid Catalyst: The acid is crucial for protonating the hydrazone, which initiates the tautomerization to the enehydrazine intermediate, a key step for the subsequent[3][3]-sigmatropic rearrangement.[3]

-

Heating: The cyclization and aromatization steps are typically endergonic and require thermal energy to overcome the activation barriers.

-

Purification: Column chromatography is essential to separate the desired product from unreacted starting materials, side products, and polymeric tars that can form under the acidic and high-temperature conditions of the Fischer indole synthesis.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the indole ring, a singlet for the N-H proton (which may be broad), a signal for the methyl group, and a signal for the hydroxyl proton. The coupling patterns of the aromatic protons can confirm the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3600 cm⁻¹), C-H stretching of the methyl and aromatic groups, and C=C stretching of the aromatic rings.

-

MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (147.17 g/mol ), confirming its elemental composition.

Potential Applications in Drug Discovery and Development

The indole nucleus is a cornerstone in the development of therapeutic agents, with numerous approved drugs featuring this scaffold.[4] The specific substitution pattern of this compound suggests several avenues for its investigation in drug discovery.

Serotonin Receptor Modulation

The structural similarity of the 6-hydroxyindole moiety to the endogenous neurotransmitter serotonin (5-hydroxytryptamine) makes this compound a potential candidate for interacting with serotonin receptors.[5][6] Serotonin receptors are implicated in a wide range of physiological and pathological processes, including mood regulation, cognition, and migraine.[7] Derivatives of 6-hydroxyindoles have been explored as serotonin receptor modulators.[5] Further investigation into the affinity and functional activity of this compound at various serotonin receptor subtypes is a promising area of research.

Hypothetical Signaling Pathway Interaction

Figure 2: A hypothetical signaling pathway illustrating the potential interaction of this compound with a G-protein coupled serotonin receptor.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold is present in several approved kinase inhibitors. Substituted indoles have been identified as inhibitors of various receptor tyrosine kinases, such as VEGFR, FGFR, and PDGFR.[8] The specific substitution pattern of this compound could confer selectivity and potency against certain kinases. Screening this compound against a panel of kinases could reveal novel inhibitory activities.

Anticancer Activity

The indole core is a common feature in a multitude of compounds with demonstrated anticancer properties.[9][10][11] These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with cell signaling pathways. Given the established role of indole derivatives in oncology, evaluating the cytotoxic and antiproliferative effects of this compound against various cancer cell lines is a logical and promising research direction.

Experimental Protocol for Evaluating Anticancer Activity (MTT Assay):

-

Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Conclusion and Future Directions